

Evolutionary Conservation of the DEPDC5 Gene: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **DEP-5**

Cat. No.: **B15601136**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

DEP domain containing 5 (DEPDC5) is a critical regulator of cellular growth and metabolism. As an essential component of the GATOR1 complex, DEPDC5 functions as a negative regulator of the mechanistic target of rapamycin complex 1 (mTORC1) signaling pathway.[\[1\]](#)[\[2\]](#) Dysregulation of this pathway is implicated in a variety of human diseases, including epilepsy and cancer.[\[3\]](#)[\[4\]](#) Understanding the evolutionary conservation of DEPDC5 is paramount for elucidating its fundamental biological functions and for the development of targeted therapeutics. This technical guide provides an in-depth analysis of the evolutionary conservation of the DEPDC5 gene, its protein domains, and its role in the mTORC1 signaling pathway. Detailed experimental protocols for analyzing gene conservation and protein function are also provided.

Introduction to DEPDC5

DEPDC5 is a large protein that, along with NPRL2 and NPRL3, forms the GATOR1 complex.[\[5\]](#) [\[6\]](#) This complex acts as a GTPase-activating protein (GAP) for the Rag GTPases, which are key upstream activators of mTORC1.[\[7\]](#) By inactivating RagA/B, the GATOR1 complex prevents the localization of mTORC1 to the lysosome, its site of activation.[\[8\]](#)[\[9\]](#) This inhibitory function is crucial for cellular homeostasis, particularly in response to amino acid availability. Loss-of-function mutations in DEPDC5 lead to hyperactivation of the mTORC1 pathway,

resulting in uncontrolled cell growth and proliferation, which can manifest as neurological disorders such as focal epilepsy.[3][4]

Evolutionary Conservation of DEPDC5

The DEPDC5 gene is highly conserved across a wide range of species, from yeast to humans, highlighting its fundamental biological importance.[2][7][8][9][10][11][12][13][14][15][16][17] Orthologs of human DEPDC5 have been identified in various model organisms, facilitating the study of its function.

Orthologs and Paralogs

DEPDC5 has orthologs in numerous species, including vertebrates, invertebrates, and fungi.[2][7][8][9][10][11][12][13][14][15][16][17] Notably, there are no known human paralogs of DEPDC5, suggesting its unique and non-redundant role in cellular function.[3]

Table 1: Orthologs of Human DEPDC5

Species	Common Name	Gene Symbol	Protein Accession
Homo sapiens	Human	DEPDC5	NP_001229825.1
Mus musculus	Mouse	Depdc5	NP_001391244.1
Danio rerio	Zebrafish	depdc5	XP_005155706.1
Drosophila melanogaster	Fruit Fly	lml1	NP_647618.3
Caenorhabditis elegans	Roundworm	depd-5	NP_495449.1
Saccharomyces cerevisiae	Baker's Yeast	IML1	NP_012693.1

Sequence Similarity

The amino acid sequence of DEPDC5 is highly conserved, particularly within its functional domains. A multiple sequence alignment of DEPDC5 orthologs reveals significant sequence identity, underscoring the evolutionary pressure to maintain its structure and function.

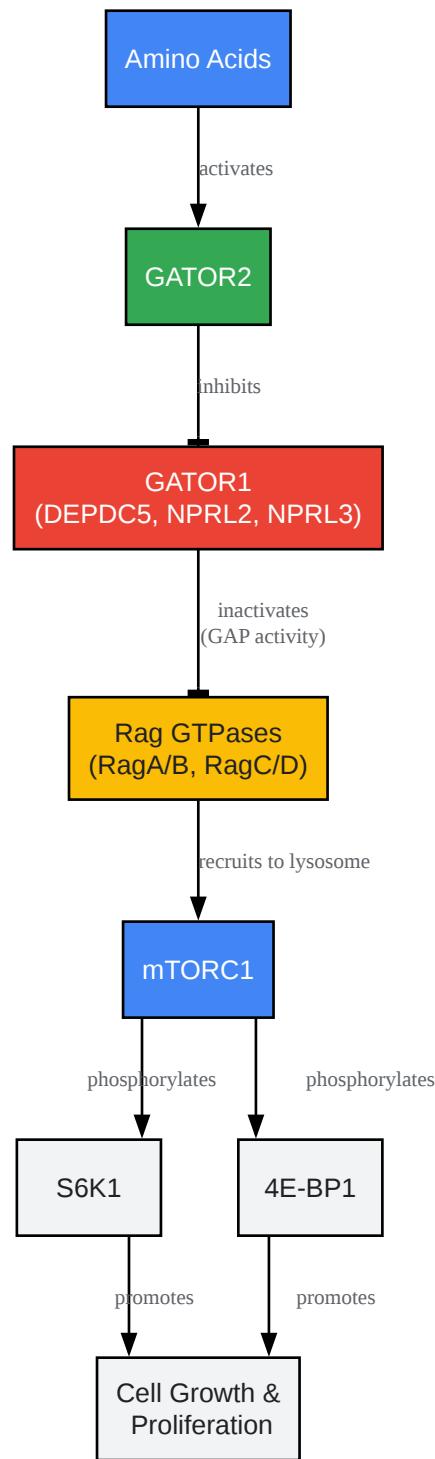
Table 2: Pairwise Sequence Identity of DEPDC5 Orthologs to Human DEPDC5

Species	Common Name	Sequence Identity to Human DEPDC5 (%)
Mus musculus	Mouse	94%
Danio rerio	Zebrafish	75%
Drosophila melanogaster	Fruit Fly	41%
Caenorhabditis elegans	Roundworm	32%
Saccharomyces cerevisiae	Baker's Yeast	30%

Note: Percentage identity was calculated based on a global alignment of the full-length protein sequences.

Conservation of Functional Domains

The DEPDC5 protein contains two highly conserved domains: the DEP (Dishevelled, Egl-10, and Pleckstrin) domain and the DUF3608 domain, also known as the IML1 domain in yeast.[\[3\]](#) [\[18\]](#)[\[19\]](#)


Table 3: Conserved Domains of Human DEPDC5

Domain	Location (Amino Acids)	Description
DUF3608 / IML1	107-381	Domain of Unknown Function 3608. In yeast, this domain is essential for the interaction with Npr2 and Npr3 to form the Iml1-Npr2-Npr3 complex, which is involved in autophagy regulation.[10][18]
DEP	1170-1251	A globular domain of about 80 amino acids found in proteins involved in G-protein signaling pathways. It is thought to be involved in membrane targeting and protein-protein interactions.[3][18]

The high degree of conservation of these domains across diverse species suggests their critical roles in the function of DEPDC5.

Signaling Pathways and Logical Relationships

DEPDC5 is a key component of the mTORC1 signaling pathway, which integrates signals from growth factors and amino acids to regulate cell growth, proliferation, and survival.

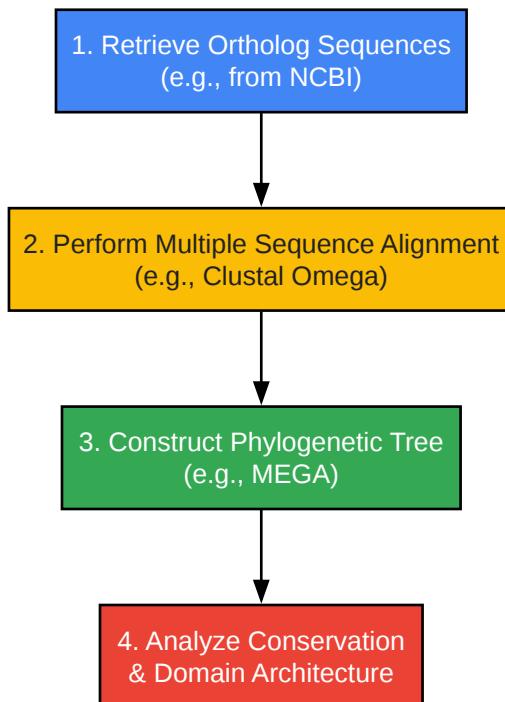

[Click to download full resolution via product page](#)

Figure 1. The mTORC1 signaling pathway involving DEPDC5.

Experimental Protocols

Multiple Sequence Alignment and Phylogenetic Analysis

A fundamental approach to studying evolutionary conservation is through multiple sequence alignment and the construction of phylogenetic trees.

[Click to download full resolution via product page](#)

Figure 2. Workflow for analyzing gene conservation.

Protocol 1: Multiple Sequence Alignment using Clustal Omega[18][20][21][22]

- Input: A FASTA file containing the protein sequences of DEPDC5 orthologs.
- Tool: Clustal Omega (available online or as a command-line tool).
- Parameters:
 - Output format: Clustal with numbers.
 - Deal with highly divergent sequences: Yes.
 - Sequence type: Protein.

- Execution: Submit the job and wait for the alignment to complete.
- Output: An alignment file showing conserved residues, substitutions, insertions, and deletions.

Protocol 2: Phylogenetic Tree Construction using MEGA^{[5][6][23][24][25]}

- Input: The aligned sequence file from Clustal Omega.
- Software: MEGA (Molecular Evolutionary Genetics Analysis).
- Steps: a. Open the alignment file in MEGA. b. Go to the "Phylogeny" menu and select "Construct/Test Neighbor-Joining Tree" or "Construct/Test Maximum Likelihood Tree". c. Model/Method: Choose an appropriate substitution model (e.g., JTT for proteins). d. Test of Phylogeny: Select "Bootstrap method" and set the number of bootstrap replications to 1000 for statistical support. e. Gaps/Missing Data Treatment: Choose "Pairwise deletion". f. Click "Compute" to generate the phylogenetic tree.
- Output: A phylogenetic tree visualizing the evolutionary relationships between the DEPDC5 orthologs.

Functional Analysis of the mTORC1 Pathway

To experimentally validate the conserved function of DEPDC5 in regulating the mTORC1 pathway, Western blotting and co-immunoprecipitation are key techniques.

Protocol 3: Western Blot Analysis of mTORC1 Activity^{[12][19][26][27][28][29][30][31]}

- Cell Culture and Treatment: Culture cells of interest (e.g., HEK293T) and treat with appropriate stimuli or inhibitors (e.g., amino acid starvation, rapamycin).
- Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
- SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

- Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.
- Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against key mTORC1 pathway proteins (e.g., phospho-S6K (Thr389), total S6K, phospho-4E-BP1 (Thr37/46), total 4E-BP1, and a loading control like GAPDH).
- Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- Analysis: Quantify band intensities to determine the phosphorylation status of mTORC1 substrates as a readout of pathway activity.

Protocol 4: Co-Immunoprecipitation of the GATOR1 Complex[1][10][32][33]

- Cell Lysis: Lyse cells with a non-denaturing lysis buffer (e.g., containing 1% Triton X-100) to preserve protein-protein interactions.
- Pre-clearing: Pre-clear the lysate with protein A/G agarose beads to reduce non-specific binding.
- Immunoprecipitation: Incubate the pre-cleared lysate with an antibody specific to one of the GATOR1 components (e.g., anti-DEPDC5) overnight at 4°C.
- Immune Complex Capture: Add protein A/G agarose beads to the lysate and incubate for 1-2 hours to capture the antibody-protein complexes.
- Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
- Elution: Elute the bound proteins from the beads by boiling in SDS sample buffer.
- Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against the other components of the GATOR1 complex (NPRL2 and NPRL3) to confirm their interaction with DEPDC5.

Conclusion

The DEPDC5 gene exhibits a high degree of evolutionary conservation in its sequence and the architecture of its functional domains. This conservation is a testament to its indispensable role as a negative regulator of the mTORC1 pathway, a central hub for controlling cell growth and metabolism. The methodologies outlined in this guide provide a robust framework for researchers to investigate the evolutionary and functional aspects of DEPDC5, which is crucial for understanding its involvement in human disease and for the development of novel therapeutic strategies targeting the mTORC1 pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]
- 2. uniprot.org [uniprot.org]
- 3. DEPDC5 - Wikipedia [en.wikipedia.org]
- 4. useast.ensembl.org [useast.ensembl.org]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. FlyBase Gene Report: Dmel\lml1 [flybase.org]
- 8. uniprot.org [uniprot.org]
- 9. uniprot.org [uniprot.org]
- 10. assaygenie.com [assaygenie.com]
- 11. alliancegenome.org [alliancegenome.org]
- 12. benchchem.com [benchchem.com]
- 13. IML1 | SGD [yeastgenome.org]
- 14. uniprot.org [uniprot.org]

- 15. alliancegenome.org [alliancegenome.org]
- 16. uniprot.org [uniprot.org]
- 17. alliancegenome.org [alliancegenome.org]
- 18. bioinformaticsreview.com [bioinformaticsreview.com]
- 19. benchchem.com [benchchem.com]
- 20. Clustal Omega - HCC-DOCS [hcc.unl.edu]
- 21. clustal.org [clustal.org]
- 22. kelleybioinfo.org [kelleybioinfo.org]
- 23. youtube.com [youtube.com]
- 24. m.youtube.com [m.youtube.com]
- 25. academic.oup.com [academic.oup.com]
- 26. benchchem.com [benchchem.com]
- 27. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 28. benchchem.com [benchchem.com]
- 29. ccrod.cancer.gov [ccrod.cancer.gov]
- 30. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 31. A High-Throughput, Cell-Based Screening Method for siRNA and Small Molecule Inhibitors of mTORC1 Signaling Using the In Cell Western Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 32. youtube.com [youtube.com]
- 33. Immunoprecipitation Experimental Design Tips | Cell Signaling Technology [cellsignal.com]
- To cite this document: BenchChem. [Evolutionary Conservation of the DEPDC5 Gene: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15601136#evolutionary-conservation-of-the-depdc5-gene>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com